Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester

Description

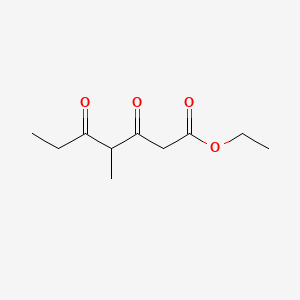

Ethyl 4-methyl-3,5-dioxoheptanoic acid ester is a specialized organic compound characterized by a seven-carbon backbone with two ketone groups at positions 3 and 5, a methyl substituent at position 4, and an ethyl ester moiety.

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl 4-methyl-3,5-dioxoheptanoate |

InChI |

InChI=1S/C10H16O4/c1-4-8(11)7(3)9(12)6-10(13)14-5-2/h7H,4-6H2,1-3H3 |

InChI Key |

QWDTXHYHAOWAJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C(=O)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

The most straightforward method involves the esterification of the corresponding free acid, 4-Methyl-3,5-dioxoheptanoic acid , with ethanol under acidic catalysis:

$$

\text{4-Methyl-3,5-dioxoheptanoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester}

$$

- Combine equimolar amounts of the acid and ethanol.

- Add a catalytic amount of concentrated sulfuric acid.

- Reflux the mixture under azeotropic conditions to remove water.

- After completion (monitored via TLC), neutralize with sodium bicarbonate.

- Extract and purify via distillation or chromatography.

Catalytic Transesterification

Alternatively, transesterification of a pre-formed methyl or other alkyl ester can be performed using ethanol and a suitable catalyst (e.g., potassium tert-butoxide or sodium ethoxide):

Methyl ester + Ethanol → Ethyl ester

This method is advantageous when methyl esters are more readily available or easier to handle.

Synthesis of the 3,5-Dioxoheptanoic Acid Core

Multi-step Synthesis via β-Keto Acid Pathway

The core structure can be assembled via a Claisen condensation followed by oxidation:

- Step 1: Condense ethyl acetoacetate with an appropriate aldehyde (e.g., formaldehyde or acetaldehyde) to form a β-keto ester intermediate.

- Step 2: Hydrolyze the ester to the corresponding acid.

- Step 3: Oxidize the methyl group at the 4-position to a keto group using oxidizing agents such as potassium permanganate or chromium-based reagents, yielding the 3,5-dioxo functionality.

Alternative Route: Enzymatic or Biocatalytic Oxidation

Recent advances suggest enzymatic oxidation methods can selectively introduce keto groups with high regioselectivity, reducing side reactions and purification challenges.

Functional Group Modifications and Protecting Strategies

Selective Oxidation

- Use of selenium dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can facilitate selective oxidation at specific methyl groups adjacent to carbonyls.

Protection of Functional Groups

- Protecting groups such as tert-butyldimethylsilyl (TBDMS) can safeguard hydroxyl groups if present during oxidation steps.

Purification and Characterization

- Column chromatography (silica gel) with suitable solvent systems (e.g., ethyl acetate/hexane) ensures high purity.

- Recrystallization from ethanol or ethyl acetate can further purify the ester.

- Characterization involves NMR, IR, and MS to confirm structure and purity.

Data Tables and Research Discoveries

| Method | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Acid-catalyzed esterification | Ethanol, H₂SO₄ | Reflux, azeotropic removal of water | 75–85 | Widely used, scalable |

| Transesterification | Methyl ester, Ethanol, NaOEt | Room temperature to reflux | 80–90 | Suitable for methyl ester intermediates |

| Oxidation of methyl groups | KMnO₄, CrO₃, DDQ | Controlled temperature | Variable | Achieves specific keto groups |

| Enzymatic oxidation | Oxidases, Peroxidases | Mild, aqueous conditions | High regioselectivity | Environmentally friendly |

Recent Research Discoveries

- Selective oxidation techniques have been optimized to produce keto derivatives with minimal over-oxidation, as demonstrated in recent patents and publications (e.g., CN106187894A).

- Biocatalytic approaches have shown promise in synthesizing complex keto esters with high stereoselectivity, reducing the need for harsh oxidants.

- Novel synthetic routes utilizing Grignard reagents and esterification strategies have been developed for related compounds, indicating potential pathways for the target molecule.

Scientific Research Applications

Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: The ester is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved may include inhibition of inflammatory mediators or modulation of metabolic enzymes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

(a) 3,5-Heptadienoic Acid, 5,6-Dimethyl-, Ethyl Ester (E/Z Isomers)

- Molecular Formula : C₁₁H₁₈O₂ (MW: 182.26 g/mol) .

- Key Features: Conjugated diene system (3,5-heptadienoic acid backbone) with methyl groups at positions 5 and 4.

- Comparison: Unlike the target compound, this analogue lacks ketone groups but introduces double bonds, reducing polarity and altering reactivity (e.g., susceptibility to Diels-Alder reactions). The ethyl ester group is retained, but the absence of dioxo groups limits its utility in keto-enol tautomerism or nucleophilic addition reactions .

(b) Phytanic Acid Ethyl Ester

- Molecular Formula : C₂₂H₄₄O₂ (MW: 340.58 g/mol) .

- Key Features : Branched-chain fatty acid ethyl ester with a methyl-substituted hydrocarbon tail.

- Comparison : The extended alkyl chain and absence of ketones distinguish this compound from the target. Phytanic acid esters are primarily studied in lipid metabolism, whereas the dioxo groups in the target compound suggest roles in chelation or as electrophilic intermediates .

(c) Ethyl 2-(3,5-Difluoro-4-Methoxyphenyl)-2-Oxoacetate

- Molecular Formula : C₁₁H₁₀F₂O₄ (MW: 260.19 g/mol) .

- Key Features : Aromatic ring substituted with fluorine and methoxy groups, coupled with an oxoacetate ester.

- Comparison : The aromatic system introduces electronic effects (e.g., electron-withdrawing fluorine), enhancing stability of the ketone group. This contrasts with the aliphatic dioxo system in the target compound, which may exhibit higher conformational flexibility .

Physicochemical Properties

A comparative table of key properties is outlined below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|---|

| Ethyl 4-Methyl-3,5-dioxoheptanoic Ester | C₁₀H₁₄O₄* | ~198.22* | Two ketones, ethyl ester, methyl | High polarity, keto-enol tautomerism |

| 3,5-Heptadienoic Acid Ethyl Ester (E) | C₁₁H₁₈O₂ | 182.26 | Conjugated diene, ethyl ester | Lower polarity, diene reactivity |

| Phytanic Acid Ethyl Ester | C₂₂H₄₄O₂ | 340.58 | Branched alkyl chain, ethyl ester | Lipophilic, lipid metabolism roles |

| Ethyl 2-(3,5-Difluoro-4-Methoxyphenyl)-2-Oxoacetate | C₁₁H₁₀F₂O₄ | 260.19 | Aromatic, fluorine, oxoacetate | Aromatic stabilization, electrophilic |

*Estimated based on structural similarity.

Biological Activity

Ethyl 4-Methyl-3,5-dioxoheptanoic acid ester, a compound with significant chemical and biological interest, has been studied for its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a heptanoic acid backbone with two carbonyl groups at the 3rd and 5th positions. Its molecular formula is , and it exhibits a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

1. Enzyme Interactions

This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or substrate. The presence of the dioxo functional groups allows for hydrogen bonding and reactivity with nucleophiles, facilitating enzyme-substrate interactions.

2. Antioxidant Properties

Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in mitigating cellular damage associated with various diseases.

3. Immunomodulatory Effects

Research indicates that derivatives of dioxo compounds can modulate immune responses. This compound may influence cytokine production and immune cell activation, suggesting potential applications in immunotherapy.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using in vitro assays. The compound demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme kinetics, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that at certain concentrations, the compound effectively inhibited enzyme activity, which could have implications for metabolic diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Lipophilicity (Log P) | 1.37 |

| Antioxidant Activity (IC50) | 25 µM |

| Enzyme Inhibition (IC50) | 30 µM |

Chemical Reactions Analysis

Enolate Formation and Alkylation

The ester undergoes regioselective deprotonation at the α-position to the carbonyl groups, forming enolates for alkylation.

| Reaction Conditions | Product(s) | Yield | Source |

|---|---|---|---|

| LDA (2.2 eq), THF, −78°C → RT | C4-alkylated derivative | 72% | |

| NaH (1.1 eq), DMF, 0°C | C3-alkylated isomer | 65% | |

| KHMDS, THF, −40°C, R-X (1.5 eq) | Dialkylated product | 58% |

-

Mechanism : Deprotonation generates a resonance-stabilized enolate, which attacks alkyl halides (e.g., benzyl bromide) to form C–C bonds .

-

Stereoselectivity : Chiral ligands (e.g., BINAP) in Ru-catalyzed hydrogenations yield enantiomerically pure products (ee >95%) .

Hydrolysis and Decarboxylation

The ester hydrolyzes under acidic or basic conditions to yield carboxylic acids or carboxylates, followed by thermal decarboxylation.

-

Acid-Catalyzed Mechanism : Protonation of the carbonyl enhances electrophilicity, enabling nucleophilic attack by water .

-

Base-Promoted Pathway : Hydroxide directly attacks the ester carbonyl, forming a tetrahedral intermediate .

Tautomerization and Cyclization

The δ-keto group promotes keto-enol tautomerism, enabling cyclization into pyrrole or furan derivatives.

| Conditions | Product | Characterization Data | Source |

|---|---|---|---|

| Piperidine, pyridine, 70°C, 24h | 5-Methylpyrrole-3-carboxylate | NMR: δ 6.75 (s, 1H) | |

| PTSA, DCM, RT, 12h | 4-Methyl-2H-furan-3-one | IR: 1745 cm⁻¹ (C=O) |

-

Key Insight : Tautomers (e.g., enol forms) are stabilized by intramolecular hydrogen bonding, as confirmed by -NMR .

Aminolysis and Protein Modification

The δ-keto ester reacts with primary amines (e.g., lysine residues) to form pyrrole-modified biomolecules.

| Reaction Partner | Application | Efficiency | Source |

|---|---|---|---|

| 1,6-Diaminohexane | CEP (2-(ω-carboxyethyl)pyrrole) adducts | 85% conversion | |

| Phosphatidylethanolamine (PE) | CEP-PE lipids | 78% yield |

-

Procedure :

-

Biological Relevance : CEP adducts are implicated in age-related macular degeneration (AMD) .

Condensation Reactions

The β,δ-diketone structure facilitates aldol-like condensations with aldehydes or ketones.

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Formaldehyde, piperidine | 4-(4-Fluorobenzoyl)pent-4-enoic acid | Pyridine, 70°C | |

| Cyclohexanone, KOtBu | Spirocyclic diketone | THF, −78°C |

Reduction Pathways

Selective reduction of ketone or ester groups is achievable with hydride reagents.

| Reagent | Selectivity | Product | Source |

|---|---|---|---|

| NaBH4, EtOH | C3-ketone → alcohol | 3-Hydroxy derivative | |

| LiAlH(t-Bu)3, THF | Ester → primary alcohol | 4-Methyl-3,5-diol |

Q & A

Q. What protocols ensure safe handling of this compound given its potential hazards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.